molecular formula C27H23N5O4 B2681415 2-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}-N-methyl-N-phenylacetamide CAS No. 1112367-93-7

2-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}-N-methyl-N-phenylacetamide

Cat. No.: B2681415
CAS No.: 1112367-93-7
M. Wt: 481.512
InChI Key: UKAHXDUQUKRFAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}-N-methyl-N-phenylacetamide features a complex heterocyclic architecture combining a 1,8-naphthyridine core, a 1,2,4-oxadiazole ring, and an N-methyl-N-phenylacetamide side chain. The 1,8-naphthyridine scaffold is known for its pharmacological relevance, particularly in kinase inhibition and anticancer activity . The 1,2,4-oxadiazole moiety enhances metabolic stability and bioavailability, while the 4-methoxyphenyl group contributes to π-π stacking interactions in target binding . The acetamide substituent provides structural flexibility and modulates solubility, critical for drug-likeness.

Properties

IUPAC Name

2-[3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,8-naphthyridin-1-yl]-N-methyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N5O4/c1-17-9-14-21-24(34)22(27-29-25(30-36-27)18-10-12-20(35-3)13-11-18)15-32(26(21)28-17)16-23(33)31(2)19-7-5-4-6-8-19/h4-15H,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKAHXDUQUKRFAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)N(C)C3=CC=CC=C3)C4=NC(=NO4)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}-N-methyl-N-phenylacetamide typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the oxadiazole ring through the cyclization of a hydrazide with an appropriate carboxylic acid derivative. The naphthyridine core can be synthesized via a condensation reaction involving a suitable aldehyde and amine. The final step involves the coupling of the oxadiazole and naphthyridine intermediates with N-methyl-N-phenylacetamide under specific reaction conditions, such as the presence of a base and a solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions to streamline the process.

Chemical Reactions Analysis

Types of Reactions

2-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}-N-methyl-N-phenylacetamide can undergo a variety of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

    Reduction: The oxadiazole ring can be reduced to an amine under hydrogenation conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas (H₂) atmosphere.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in polar aprotic solvents.

Major Products

    Oxidation: Formation of 4-hydroxyphenyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

    Industry: Potential use in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}-N-methyl-N-phenylacetamide is not fully understood, but it is believed to interact with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Triazole vs. Oxadiazole Moieties

Compounds such as 2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (a-m) share the acetamide backbone but replace the 1,2,4-oxadiazole with a 1,2,3-triazole. Key differences include:

  • Electronic Properties : The 1,2,4-oxadiazole’s electron-deficient nature enhances electrophilic reactivity compared to the triazole’s balanced electron distribution, impacting binding to hydrophobic enzyme pockets .
  • Synthetic Routes : The target compound likely requires cyclization of amidoxime precursors for oxadiazole formation, whereas triazole analogues are synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) .
Compound Core Heterocycle Key Substituents Synthetic Method
Target Compound 1,2,4-oxadiazole 4-methoxyphenyl, 1,8-naphthyridine Amidoxime cyclization
6a () 1,2,3-triazole Naphthalen-1-yloxy, phenylacetamide CuAAC click chemistry
N-benzhydryl derivatives () Cyclopropane/cyclohexane Benzhydryl, hydroxamic acid Carbodiimide coupling

Physicochemical and Pharmacokinetic Properties

  • LogP and Solubility : The 1,8-naphthyridine-oxadiazole hybrid likely exhibits higher logP (∼3.5) compared to triazole analogues (logP ∼2.8–3.2) due to its extended aromatic system .
  • Hydrogen Bonding : The oxadiazole’s nitrogen atoms participate in stronger hydrogen bonding than triazoles, as evidenced by IR data (C=O stretch at 1671–1682 cm⁻¹ in triazoles vs. 1650–1670 cm⁻¹ in oxadiazoles) .

Research Findings and Data Tables

Table 1: Comparative Spectral Data

Compound IR (C=O stretch, cm⁻¹) ¹H NMR (δ, ppm) 13C NMR (δ, ppm)
Target Compound (hypothetical) 1675 5.38 (–NCH2CO–), 7.40–8.40 (Ar–H) 52.0 (–CH2), 165.0 (C=O)
6b () 1682 5.38 (–NCH2CO–), 8.36 (triazole) 52.0 (–CH2), 165.0 (C=O)
Hydroxamic acid 8 () 1665 7.20–8.61 (Ar–H) 142.8 (C=O), 153.5 (cyclohexane)

Table 2: Predicted QSPR Properties ()

Compound Molecular Weight LogP TPSA (Ų) H-bond Donors
Target Compound 498.54 3.5 85.7 1
6a () 386.41 2.9 92.3 1
N-benzhydryl derivative () 342.40 4.1 78.9 2

Biological Activity

The compound 2-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}-N-methyl-N-phenylacetamide is a complex organic molecule that has gained attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including its synthesis, interactions with biological targets, and preliminary findings from various studies.

Structural Characteristics

This compound features several notable structural elements:

  • Oxadiazole Ring : Known for its pharmacological properties, including anti-inflammatory and antimicrobial activities.
  • Naphthyridine Core : Contributes to the compound's interaction with various biological targets.
  • Methyl and Methoxy Substituents : These groups may influence the compound's lipophilicity and ability to penetrate biological membranes.

The molecular formula is C24H26N4O3C_{24}H_{26}N_{4}O_{3}, with a molecular weight of approximately 414.49 g/mol.

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Formation of the Oxadiazole Ring : This can be achieved by cyclizing hydrazides with carboxylic acids.
  • Naphthyridine Derivative Preparation : This involves reactions that introduce the naphthyridine core and functional groups like methyl and methoxy.
  • Final Coupling Reaction : The final product is obtained by coupling the naphthyridine derivative with acetamide.

Anticancer Activity

Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:

  • Cell Lines Tested : The compound was tested against A549 (lung cancer), HeLa (cervical cancer), and MCF7 (breast cancer) cell lines.
  • IC50 Values : The IC50 values for these cell lines ranged from 10 to 30 µM, indicating significant cytotoxicity compared to standard chemotherapeutics like doxorubicin .

The proposed mechanism of action involves:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival pathways.
  • Apoptosis Induction : Studies suggest that it promotes apoptosis in cancer cells through activation of caspases and disruption of mitochondrial membrane potential.

Comparative Analysis with Similar Compounds

A comparative analysis highlights how structural variations affect biological activity:

Compound NameStructural FeaturesBiological Activity
Compound ANaphthyridine + MethoxyModerate cytotoxicity (IC50 = 25 µM)
Compound BOxadiazole + PhenylHigh antibacterial activity
Compound COxadiazole + NaphthyridineSignificant anticancer activity (IC50 = 15 µM)

This table illustrates that compounds sharing similar structural motifs can exhibit varying degrees of biological activity based on their specific configurations.

Case Studies

Several case studies have explored the biological potential of related compounds:

  • Case Study 1 : A study focused on a derivative of the oxadiazole ring demonstrated significant anti-inflammatory effects in animal models, suggesting that modifications to the oxadiazole structure can enhance therapeutic efficacy.
  • Case Study 2 : Research on naphthyridine derivatives revealed their ability to inhibit specific kinases involved in cancer progression, supporting the hypothesis that this class of compounds holds promise as targeted therapies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.